N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride

Catalog No.
S13969778
CAS No.
M.F
C9H11ClF3N
M. Wt
225.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride

Product Name

N-Ethyl-4-(trifluoromethyl)aniline Hydrochloride

IUPAC Name

N-ethyl-4-(trifluoromethyl)aniline;hydrochloride

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

InChI

InChI=1S/C9H10F3N.ClH/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6,13H,2H2,1H3;1H

InChI Key

SOGWMEMFOVYEHE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C(F)(F)F.Cl

N-Ethyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to an aniline structure. The molecular formula for this compound is C9_9H9_9ClF3_3N, and it is known for its unique chemical and physical properties, including increased lipophilicity due to the trifluoromethyl group. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies.

  • Oxidation: The compound can be oxidized to form corresponding nitroso or quinone derivatives, depending on the reaction conditions.
  • Reduction: The trifluoromethyl group can be reduced under specific conditions, potentially leading to the formation of different derivatives.
  • Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, where the trifluoromethyl or ethyl groups can be replaced by various functional groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and hydrogen gas or sodium borohydride for reduction.

The synthesis of N-Ethyl-4-(trifluoromethyl)aniline hydrochloride typically involves multi-step processes. Common methods include:

  • Nitration of Aniline: Starting with aniline, a nitration reaction introduces a nitro group at the para position relative to the amino group.
  • Trifluoromethylation: The introduction of a trifluoromethyl group can be achieved through various methods, such as using trifluoromethylating agents like trifluoromethanesulfonic anhydride.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production often employs optimized methods for efficiency and yield, utilizing large-scale reactors and controlled conditions.

N-Ethyl-4-(trifluoromethyl)aniline hydrochloride has several applications:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating compounds with enhanced biological activity.
  • Chemical Synthesis: It serves as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated compounds.
  • Agricultural Chemicals: Similar compounds are often used in developing agrochemicals due to their effectiveness against pests and diseases.

Interaction studies involving N-Ethyl-4-(trifluoromethyl)aniline hydrochloride focus on its reactivity with various biological targets. Preliminary studies suggest that compounds with a trifluoromethyl group may interact favorably with enzymes and receptors due to their lipophilic nature. Detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its interactions fully.

Several compounds share structural similarities with N-Ethyl-4-(trifluoromethyl)aniline hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Nitro-4-(trifluoromethyl)anilineNitro group at the ortho positionLacks ethyl group; different reactivity profile
4-Nitro-2-(trifluoromethyl)anilineNitro group at the meta positionDifferent substitution pattern
4-Ethoxy-3-(trifluoromethyl)anilineEthoxy group instead of ethylDifferent functional group affecting reactivity
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochlorideMorpholine ring additionEnhanced lipophilicity; potential for specific biological interactions

Uniqueness

N-Ethyl-4-(trifluoromethyl)aniline hydrochloride is unique due to its combination of an ethyl substituent and a trifluoromethyl group, which influences both its chemical reactivity and biological properties. This distinctiveness makes it valuable in research and industrial applications compared to other similar compounds that may lack one or both of these functional groups.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

225.0532115 g/mol

Monoisotopic Mass

225.0532115 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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